molecular formula C35H41FN6O7 B610019 Unii-2hjv78O0SS CAS No. 2230198-03-3

Unii-2hjv78O0SS

Cat. No. B610019
CAS RN: 2230198-03-3
M. Wt: 676.7 g/mol
InChI Key: JEJPAGACGZQFHN-JIDHJSLPSA-N
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Description

Danuglipron Tromethamine: is a small-molecule glucagon-like peptide-1 receptor agonist developed by Pfizer. It is currently under investigation as a potential therapy for diabetes mellitus and obesity. This compound has shown promising results in clinical trials, demonstrating significant weight reduction and improved glycemic control .

Scientific Research Applications

Danuglipron Tromethamine has several scientific research applications, including:

    Chemistry: It serves as a model compound for studying glucagon-like peptide-1 receptor agonists.

    Biology: It is used to investigate the biological pathways involved in glucose regulation and weight management.

    Medicine: It is being studied as a potential treatment for diabetes mellitus and obesity.

Safety and Hazards

In terms of safety and hazards, it is noted that Danuglipron Tromethamine shows mild to moderate damage to the heart, moderate to severe effects on the thymus gland, and mild to moderate stomach ulcers at the highest dose level given in rats .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Danuglipron Tromethamine involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary to Pfizer and have not been fully disclosed in public literature .

Industrial Production Methods: Industrial production methods for Danuglipron Tromethamine are also proprietary. it is known that Pfizer is advancing the clinical development of this compound, indicating that scalable production methods are in place .

Chemical Reactions Analysis

Types of Reactions: Danuglipron Tromethamine undergoes various chemical reactions, including:

Common Reagents and Conditions: The specific reagents and conditions used in these reactions are not publicly available. standard organic chemistry reagents and conditions are likely employed .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. Detailed information on these products is not publicly available .

Mechanism of Action

Danuglipron Tromethamine exerts its effects by binding to the glucagon-like peptide-1 receptor. This binding increases the amount of insulin released and lowers the amount of glucagon released into the blood. Additionally, it slows down the digestion of food and increases the feeling of fullness after eating, which may contribute to weight loss .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Danuglipron Tromethamine is unique due to its oral formulation and its ability to achieve significant weight reduction and glycemic control. Its development as a small-molecule glucagon-like peptide-1 receptor agonist sets it apart from other compounds in this class .

properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30FN5O4.C4H11NO3/c32-25-14-20(16-33)4-5-23(25)19-41-30-3-1-2-26(35-30)21-8-11-36(12-9-21)18-29-34-27-7-6-22(31(38)39)15-28(27)37(29)17-24-10-13-40-24;5-4(1-6,2-7)3-8/h1-7,14-15,21,24H,8-13,17-19H2,(H,38,39);6-8H,1-3,5H2/t24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJPAGACGZQFHN-JIDHJSLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=CC=C2)OCC3=C(C=C(C=C3)C#N)F)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H41FN6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2230198-03-3
Record name Danuglipron tromethamine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230198033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DANUGLIPRON TROMETHAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HJV78O0SS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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